2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol
Description
2-[5-(2-Methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a 1,3,4-thiadiazole derivative characterized by a dihydrothiadiazole core fused with two aromatic rings: a 2-methoxy-5-nitrophenyl group and a phenolic moiety. The phenolic –OH group enhances polarity and hydrogen-bonding capacity, distinguishing it from acetylated or alkylated analogs.
Properties
IUPAC Name |
2-[2-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-13-7-6-9(18(20)21)8-11(13)15-17-16-14(23-15)10-4-2-3-5-12(10)19/h2-8,15,17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXCCDJTQMMJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2NN=C(S2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Antimicrobial Applications
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Compounds similar to 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol have been shown to inhibit the growth of various bacterial strains.
- Induction of Oxidative Stress : The presence of the nitro group enhances the compound's ability to generate reactive oxygen species (ROS), leading to cell death in microbial pathogens.
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to:
- Interfere with DNA Replication : Similar compounds have demonstrated the ability to bind to DNA and inhibit replication processes.
- Induce Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted on various thiadiazole derivatives revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the nitrophenyl group significantly enhanced antibacterial activity .
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to ROS generation and mitochondrial dysfunction .
-
Synthesis Optimization Research :
- Recent research focused on optimizing the synthesis routes for higher yields and purity. Techniques such as microwave-assisted synthesis were explored to reduce reaction times while maintaining product integrity .
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- The target compound uniquely combines ortho-methoxy and meta-nitro groups on the phenyl ring, creating steric and electronic effects distinct from para-substituted analogs (e.g., 4-nitrophenyl in ) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The phenolic –OH in the target compound likely increases aqueous solubility compared to acetylated derivatives (e.g., ), though steric hindrance from the ortho-methoxy group may reduce crystallinity .
- Sulfur-containing derivatives (e.g., 5e, 5j in ) exhibit lower solubility due to hydrophobic –S– groups .
Biological Activity
2-[5-(2-Methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O4S |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol |
The presence of a thiadiazole ring and nitrophenyl group suggests diverse reactivity and biological potential.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of thiadiazole were tested against Gram-positive and Gram-negative bacteria. The results demonstrated:
- Staphylococcus aureus : MIC values ranged from 32 to 64 µg/mL.
- Escherichia coli : MIC values were noted at 64 µg/mL.
This suggests that the compound may possess similar antimicrobial activities due to structural similarities with known active compounds .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely documented. Studies have shown that compounds containing the thiadiazole moiety can induce apoptosis in cancer cell lines.
The proposed mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) and subsequent cell death. A study demonstrated that a related compound significantly reduced cell viability in K562 leukemia cells with an IC50 value around 10 µM .
Pharmacological Studies
In addition to antimicrobial and anticancer activities, the compound's pharmacological profile includes:
- Anti-inflammatory effects : Similar compounds have shown potential in reducing inflammation markers in vitro.
- Antioxidant properties : The presence of phenolic structures is associated with antioxidant activity, which may contribute to the overall therapeutic potential.
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions. For example, condensation of substituted phenylhydrazines with carbon disulfide under reflux in ethanol can form the thiadiazole core . Optimization includes adjusting temperature (90–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst use (e.g., acetic acid for cyclization) . Monitoring via TLC and recrystallization in ethanol improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., methoxy group at δ 3.8–4.0 ppm) and carbons in the dihydrothiadiazole ring .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer :
- Byproduct Removal : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted precursors.
- Recrystallization : Ethanol or acetone effectively removes polar impurities .
- Reaction Monitoring : Real-time TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) ensures reaction completion before workup .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for structural validation?
- Methodological Answer :
- X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., coplanarity of nitro-phenyl and thiadiazole rings, dihedral angles <10°) .
- DFT Calculations : Compare computed NMR/IR spectra with experimental data using software like Gaussian to validate conformational preferences .
- Dynamic NMR : Assesses rotational barriers in flexible moieties (e.g., methoxy groups) under variable temperatures .
Q. What strategies are effective for elucidating the mechanism of biological activity (e.g., enzyme inhibition) of this compound?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with active sites (e.g., hydrogen bonding with thiadiazole sulfur) .
- SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano groups) to identify critical pharmacophores .
Q. How should researchers design experiments to address contradictory data in structure-activity relationships (SAR)?
- Methodological Answer :
- Orthogonal Assays : Combine in vitro (e.g., cell viability) and in silico (e.g., QSAR models) to cross-validate bioactivity .
- Control Experiments : Include positive controls (e.g., known thiadiazole-based inhibitors) and negative controls (scrambled analogs) .
- Statistical Robustness : Use ANOVA with post-hoc tests (p < 0.05) to ensure reproducibility across replicates .
Q. What experimental frameworks are recommended for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous buffers (pH 4–10) and monitor degradation via HPLC-MS .
- Microcosm Models : Simulate soil/water ecosystems to assess microbial breakdown products .
- Ecotoxicity Assays : Use Daphnia magna or algal cultures to evaluate LC₅₀ values of degradation intermediates .
Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models to resolve discrepancies .
- Theoretical Integration : Link mechanistic hypotheses to conceptual frameworks like frontier molecular orbital theory to explain reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
